molecular formula C11H7Cl2NO2S B13693511 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid

2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic Acid

Cat. No.: B13693511
M. Wt: 288.1 g/mol
InChI Key: XOWFAJQQPQTPEY-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorobenzyl)thiazole-4-carboxylic acid
  • 2-(4-Chlorobenzyl)thiazole-4-carboxylic acid
  • 2-(3,4-Dichlorophenyl)thiazole-4-carboxylic acid

Uniqueness

2-(3,4-Dichlorobenzyl)thiazole-4-carboxylic acid is unique due to the presence of both chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)4-10-14-9(5-17-10)11(15)16/h1-3,5H,4H2,(H,15,16)

InChI Key

XOWFAJQQPQTPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=NC(=CS2)C(=O)O)Cl)Cl

Origin of Product

United States

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